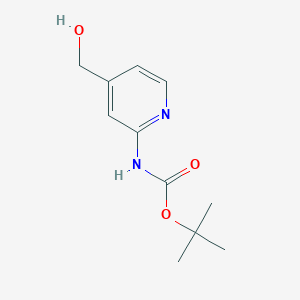

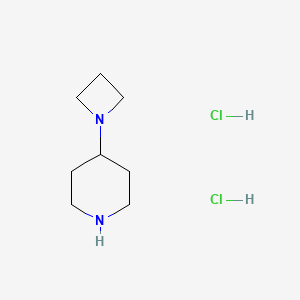

![molecular formula C10H18N2O2 B1290543 Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 370882-66-9](/img/structure/B1290543.png)

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Vue d'ensemble

Description

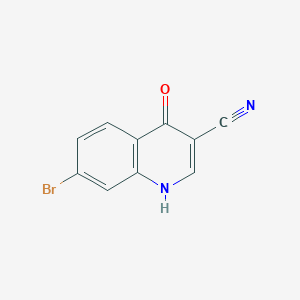

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Science and Toxicology

Studies have explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), with a focus on compounds like tert-butyl-based derivatives. These compounds, including tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, have been detected in various environmental matrices. Research emphasizes the need for understanding their human exposure pathways and potential toxic effects, suggesting some SPAs might exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Synthetic Chemistry and Catalysis

In synthetic chemistry, the this compound structure has been utilized in catalytic processes and the synthesis of complex molecules. For example, research on non-enzymatic kinetic resolution has highlighted the development of chiral catalysts for asymmetric reactions, with potential applications in the synthesis of enantiopure compounds (Pellissier, 2011). Additionally, studies on the synthesis of pharmaceutical compounds like vandetanib have analyzed various synthetic routes, indicating the importance of tert-butyl-based intermediates in achieving high yields and commercial viability (Mi, 2015).

Materials Science and Engineering

In materials science, the compound's derivatives have been explored for their applications in bioseparation processes and membrane technology. Three-phase partitioning (TPP) techniques, which can be applied to the separation and purification of bioactive molecules, often involve tert-butyl-based compounds as critical components. This approach has shown promise in the food, cosmetics, and pharmaceutical industries (Yan et al., 2018). Furthermore, the use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) has been reviewed, emphasizing the efficiency of these membranes in separating complex mixtures (Pulyalina et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQQZHIBTVQAB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)